molecular formula C14H14N2O2S B14363867 N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline CAS No. 92245-90-4

N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline

Katalognummer: B14363867
CAS-Nummer: 92245-90-4
Molekulargewicht: 274.34 g/mol
InChI-Schlüssel: HAKNOZPGWYJNQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline is an organic compound that features a nitrophenyl group attached to a sulfanyl-methyl linkage, which is further connected to an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline typically involves the reaction of 4-nitrothiophenol with N-methyl-4-chloromethyl aniline. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism where the thiophenol attacks the chloromethyl group, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that may interact with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-methyl-4-{[(4-nitrophenyl)thio]methyl}aniline: Similar structure but with a thioether linkage instead of a sulfanyl group.

    N-methyl-4-{[(4-nitrophenyl)amino]methyl}aniline: Similar structure but with an amino linkage instead of a sulfanyl group.

Uniqueness

N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline is unique due to the presence of both a nitrophenyl group and a sulfanyl-methyl linkage, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Eigenschaften

92245-90-4

Molekularformel

C14H14N2O2S

Molekulargewicht

274.34 g/mol

IUPAC-Name

N-methyl-4-[(4-nitrophenyl)sulfanylmethyl]aniline

InChI

InChI=1S/C14H14N2O2S/c1-15-12-4-2-11(3-5-12)10-19-14-8-6-13(7-9-14)16(17)18/h2-9,15H,10H2,1H3

InChI-Schlüssel

HAKNOZPGWYJNQJ-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC=C(C=C1)CSC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.